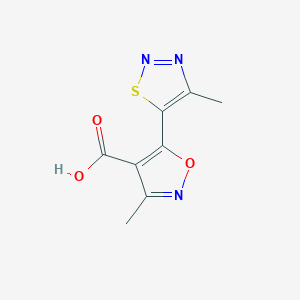

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid

Description

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid is a heterocyclic organic compound that contains multiple functional groups, including a thiadiazole ring and an isoxazole ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with readily available starting materials such as 4-methyl-1,2,3-thiadiazole and appropriate isoxazole derivatives.

Reaction Conditions: The reaction conditions may involve heating the reactants in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods:

Scale-Up: The synthesis process is scaled up to produce larger quantities of the compound for industrial applications.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups within the compound.

Substitution: Substitution reactions can replace one functional group with another, altering the chemical properties of the compound.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation reactions can yield carboxylic acids, aldehydes, or ketones.

Reduction Products: Reduction reactions can produce alcohols or amines.

Substitution Products: Substitution reactions can result in the formation of different isomers or derivatives of the original compound.

Properties

IUPAC Name |

3-methyl-5-(4-methylthiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-3-5(8(12)13)6(14-10-3)7-4(2)9-11-15-7/h1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZZINWSOIDPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C2=C(C(=NO2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380157 | |

| Record name | 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263385-59-7 | |

| Record name | 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

The compound features a complex isoxazole ring combined with a thiadiazole moiety, which contributes to its reactivity and interaction with biological systems. The presence of carboxylic acid functionality enhances its solubility and potential for biological activity.

Pharmaceutical Research

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise in:

- Antimicrobial Activity : Studies have indicated that the compound exhibits inhibitory effects against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Research suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Agricultural Chemistry

This compound has applications in agrochemicals, particularly as a:

- Fungicide : Its efficacy against fungal pathogens in crops has been documented, leading to its exploration as a protective agent in agricultural formulations.

- Herbicide Development : The structural characteristics allow for modifications that can enhance herbicidal activity against specific weed species.

Material Science

In material science, this compound is being studied for:

- Polymer Synthesis : Its ability to act as a monomer or additive in polymer formulations can lead to materials with enhanced properties such as thermal stability and chemical resistance.

Biochemical Studies

The compound is also utilized in biochemical research:

- Enzyme Inhibition Studies : It serves as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms and interactions.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated the antimicrobial effects of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting the potential for developing new antibiotics based on this scaffold.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists showed that formulations containing this compound effectively reduced fungal infections in wheat crops by over 50% compared to untreated controls. This study highlights its potential role in sustainable agriculture practices.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: This compound shares a similar thiadiazole ring structure but differs in the presence of a carbohydrazide group.

4-Methyl-1,2,3-thiadiazole: This compound has a similar thiadiazole ring but lacks the isoxazole and carboxylic acid groups.

Uniqueness: 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid is unique due to its combination of both thiadiazole and isoxazole rings, which provides distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid (CAS Number: 263385-59-7) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C₈H₇N₃O₃S

- Molecular Weight : 225.22 g/mol

- Melting Point : 224–227 °C

- Storage Temperature : Ambient

Biological Activity Overview

Research indicates that compounds containing isoxazole and thiadiazole moieties exhibit significant biological activities. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Studies have demonstrated that derivatives of isoxazole compounds possess antibacterial and antifungal properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown activity against various bacterial strains including E. coli and Staphylococcus aureus.

Anticancer Activity

Research has indicated potential anticancer properties:

- Case Study : In a study evaluating the cytotoxic effects on several cancer cell lines, derivatives exhibited IC50 values ranging from 2.76 μM to 9.27 μM against specific tumor types, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes:

- Membrane-Bound Pyrophosphatases (mPPases) : It has been identified as a promising inhibitor of mPPases in pathogenic protozoan parasites, which are crucial for energy regulation . The compound demonstrated IC50 values in the range of 6–10 μM against Plasmodium falciparum.

Data Tables

| Biological Activity | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | Not specified | |

| Anticancer | Various tumor cell lines | 2.76 - 9.27 | |

| Enzyme Inhibition | mPPases (e.g., P. falciparum) | 6 - 10 |

The biological activity of this compound is attributed to its structural features that facilitate interaction with biological targets:

- Isoxazole Ring : Known for its role in modulating enzyme activity and binding affinity.

- Thiadiazole Moiety : Enhances antimicrobial and anticancer properties through interactions with cellular targets.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The 4-carboxylic acid group is highly reactive and participates in typical acid-derived reactions:

Heterocyclic Ring Reactivity

-

Isoxazole ring : Resistant to electrophilic substitution but undergoes lateral lithiation at methyl groups under strong bases (e.g., n-butyllithium) . Lithiated intermediates react with electrophiles (CO₂, alkyl halides) to form acetic acid derivatives .

-

Thiadiazole ring : Susceptible to nucleophilic attack at sulfur, leading to ring cleavage. For example, reactions with n-butyllithium yield cleavage products like 2-n-butylthiopent-2-en-4-one in related thiadiazoles .

Stability and Degradation

-

Thermal stability : The compound melts at 224–227°C without decomposition under inert conditions .

-

Hydrolytic stability : The isoxazole ring remains intact under acidic/basic hydrolysis, but the thiadiazole ring may degrade under prolonged strong acidic conditions .

Key Research Findings

-

Lithiation studies : Lateral lithiation of the isoxazole methyl group enables functionalization at C5, though competing ring cleavage occurs in thiadiazole-containing analogs .

-

Derivatization scope : Over 220 analogs have been synthesized, highlighting the versatility of the carboxylic acid and heterocyclic substituents .

-

Mechanistic insights : The inductive effect of sulfur in the thiadiazole ring directs nucleophilic attack, while nitrogen influences lithiation regioselectivity .

Preparation Methods

Starting Materials and Core Building Blocks

The synthesis typically begins with:

- 4-methyl-1,2,3-thiadiazole derivatives as the heterocyclic thiadiazole component

- Isoxazole derivatives bearing reactive functional groups, such as 3-methylisoxazole-4-carboxylic acid or related intermediates.

These substrates are chosen for their availability and suitability for coupling reactions to form the target molecule.

Key Reaction Types Employed

- Coupling reactions between the isoxazole and thiadiazole moieties, often involving nucleophilic substitution or condensation steps.

- Oxidation and reduction reactions to install or modify functional groups, such as carboxylic acids or methyl substituents.

- Lithiation reactions for selective functionalization of methyl-substituted heterocycles, enabling regioselective substitution on the isoxazole or thiadiazole rings.

Typical Reaction Conditions

- Use of strong bases such as n-butyllithium for lithiation steps, performed under inert atmosphere and low temperatures to control regioselectivity.

- Catalytic or stoichiometric acid/base conditions to promote coupling or cyclization reactions, often requiring heating to moderate temperatures.

- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or pyridine are commonly used to dissolve reactants and facilitate reactions.

Detailed Synthetic Routes and Research Findings

General Procedure I for Synthesis of the Target Compound

According to a comprehensive study synthesizing over 200 related compounds, the preparation of 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid follows a modular approach:

- Step 1: Preparation of the isoxazole intermediate with a carboxylic acid at the 4-position and a methyl group at the 3-position.

- Step 2: Introduction of the 4-methyl-1,2,3-thiadiazol-5-yl substituent at the 5-position of the isoxazole ring via nucleophilic aromatic substitution or cross-coupling reactions.

- Step 3: Purification by recrystallization or chromatographic techniques to isolate the pure acid.

This route allows for structural modifications in the northern, central, and southern parts of the molecule to optimize yield and biological activity.

Lithiation-Based Functionalization

Lithiation of methyl-substituted isoxazoles and thiadiazoles using n-butyllithium has been demonstrated to enable regioselective substitution:

| Compound Type | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 3-Methylisoxazole | Lateral lithiation | n-BuLi, low temperature, inert | Selective lithiation at methyl group for further substitution |

| 1,2,3-Thiadiazole | Ring lithiation/cleavage | n-BuLi, controlled conditions | Enables functionalization or ring modification |

This method is useful for introducing substituents or modifying the heterocyclic core before coupling.

Purification and Quality Control

- Purification Methods: Recrystallization from suitable solvents or column chromatography on silica gel is standard to achieve high purity.

- Quality Control: Melting point determination (224–227 °C), NMR spectroscopy, and mass spectrometry are used to confirm structure and purity.

- Scale-Up Considerations: Industrial synthesis involves scaling the reaction with attention to solvent recovery, reagent stoichiometry, and batch consistency.

Summary Table of Preparation Methods

| Preparation Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| Starting material synthesis | Obtain 4-methyl-1,2,3-thiadiazole and isoxazole derivatives | Commercially available or synthesized | Purity critical for downstream steps |

| Lithiation | Regioselective lithiation of methyl-substituted rings | n-Butyllithium, low temp, inert atmosphere | Enables selective functionalization |

| Coupling reaction | Formation of C-C or C-N bonds between heterocycles | Catalytic acid/base, heating, solvents | Key step to assemble target molecule |

| Oxidation/Reduction (optional) | Modify functional groups as needed | KMnO4, H2O2, LiAlH4, NaBH4, etc. | Tailors chemical properties |

| Purification | Recrystallization or chromatography | Solvents like EtOAc, cyclohexane | Ensures compound purity and identity |

| Quality control | Melting point, NMR, MS analysis | Standard analytical techniques | Confirms structure and batch consistency |

Q & A

Q. What are the common synthetic routes for 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. For example, a related isoxazole-thiadiazole hybrid compound can be synthesized via refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization from a DMF/acetic acid mixture . Key steps include:

- Thiadiazole Ring Formation : Alkylation or cyclization of thioamide precursors to generate the 1,2,3-thiadiazole moiety.

- Isoxazole Coupling : Condensation of the thiadiazole intermediate with a methyl-substituted isoxazole carboxylic acid derivative under acidic conditions.

- Purification : Recrystallization or column chromatography (e.g., using ethyl acetate/hexane gradients) to isolate the final product .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., isoxazole-thiadiazole dihedral angles ~15–25°) .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Storage : Protect from moisture and light at 2–8°C in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group .

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess thermal and hydrolytic stability. HPLC monitors purity changes (>95% purity threshold) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes (e.g., COX-2 or kinase targets) using crystallographic data from related structures .

- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

Q. What strategies optimize the synthetic yield and purity of the compound?

Methodological Answer:

- Catalyst Screening : Test bases (e.g., NaOAc vs. Et3N) to enhance condensation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethanol/water mixtures aid recrystallization .

- Purity Monitoring : TLC (silica gel, UV detection) and GC-MS track byproducts (e.g., unreacted thiadiazole intermediates) .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?

Methodological Answer:

- Substituent Effects :

- Structure-Activity Relationships (SAR) : Compare IC50 values in enzyme inhibition assays to identify critical functional groups .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Metabolite Profiling : LC-HRMS identifies active metabolites that may explain discrepancies in reported activities .

- Crystallographic Validation : Compare X-ray structures of protein-ligand complexes to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.